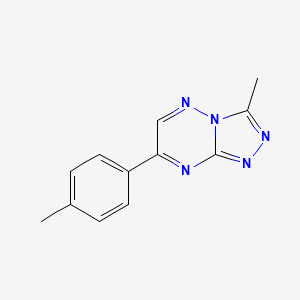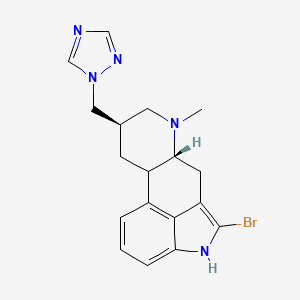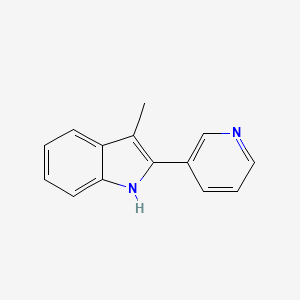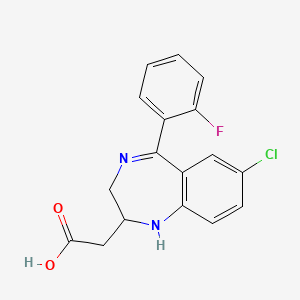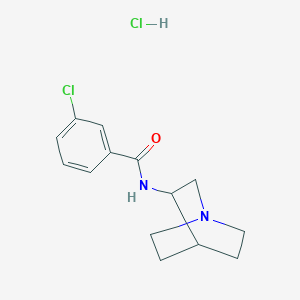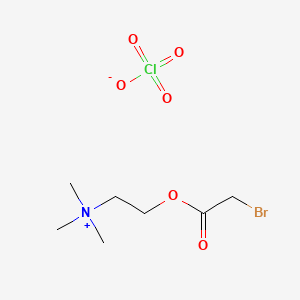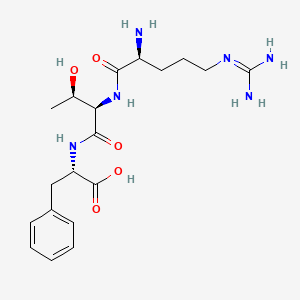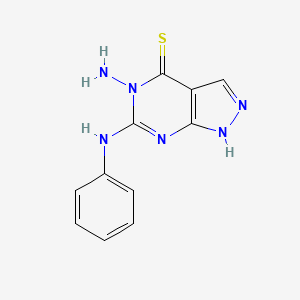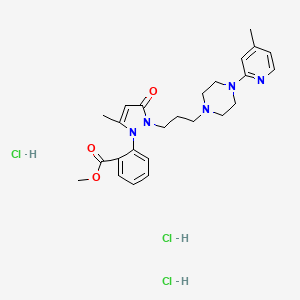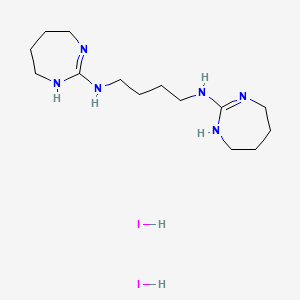
N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of the diazepine ring imparts specific chemical properties to the compound, making it of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide typically involves the reaction of 1,4-butanediamine with a suitable diazepine precursor under controlled conditions. The reaction is carried out in the presence of a solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the diazepine ring. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the final product. Additionally, stringent quality control measures are implemented to monitor the reaction conditions and ensure compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The diazepine ring can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amine or alkane derivatives. Substitution reactions can result in a wide range of substituted diazepine compounds with different functional groups.
Applications De Recherche Scientifique
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide involves its interaction with specific molecular targets and pathways. The diazepine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity.
Comparaison Avec Des Composés Similaires
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide can be compared with other similar compounds, such as:
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine dihydriodide: This compound has a longer alkyl chain, which may affect its chemical properties and applications.
1,2-Ethanediamine, N,N’-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-, dihydriodide: This compound has a shorter alkyl chain, which may result in different reactivity and biological activities.
The uniqueness of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,4-butanediamine dihydriodide lies in its specific structure and the presence of the diazepine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
82911-00-0 |
|---|---|
Formule moléculaire |
C14H30I2N6 |
Poids moléculaire |
536.24 g/mol |
Nom IUPAC |
N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)butane-1,4-diamine;dihydroiodide |
InChI |
InChI=1S/C14H28N6.2HI/c1-2-8-16-13(15-7-1)19-11-5-6-12-20-14-17-9-3-4-10-18-14;;/h1-12H2,(H2,15,16,19)(H2,17,18,20);2*1H |
Clé InChI |
KJWXZXMRBFQEOW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN=C(NC1)NCCCCNC2=NCCCCN2.I.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




